molecular formula C11H19N3S B13198414 1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine

1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine

Cat. No.: B13198414
M. Wt: 225.36 g/mol
InChI Key: SPOHEHZYVKBGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine is a compound that features an imidazole ring, a cyclohexane ring, and a methylsulfanyl group

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The methylsulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Imidazol-2-yl)-4-[(methylsulfanyl)methyl]cyclohexan-1-amine is unique due to the presence of both the imidazole ring and the cyclohexane ring, along with the methylsulfanyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-4-(methylsulfanylmethyl)cyclohexan-1-amine

InChI

InChI=1S/C11H19N3S/c1-15-8-9-2-4-11(12,5-3-9)10-13-6-7-14-10/h6-7,9H,2-5,8,12H2,1H3,(H,13,14)

InChI Key

SPOHEHZYVKBGLJ-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCC(CC1)(C2=NC=CN2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.